![molecular formula C16H14N2O2S2 B2571003 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034347-79-8](/img/structure/B2571003.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound “N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, an acetyl group, and a carboxamide group . Benzothiazole derivatives have been studied for their potential biological activities, such as antimicrobial, antifungal, antiviral, and antitumor properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives depend on the functional groups present in the molecule. For example, the acetyl group can undergo nucleophilic acyl substitution reactions, and the carboxamide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
- Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent effects against prostate cancer cells .
- Thiophene-containing compounds, including derivatives of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, have shown anti-inflammatory activity .
- The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one (a thiophene derivative) acts as a serotonin antagonist and is used in Alzheimer’s treatment .
Antitumor and Cytotoxic Activity
Anti-Inflammatory Potential
Serotonin Antagonism and Alzheimer’s Treatment
DNA Topoisomerase-II Inhibition
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may impact their bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment may influence their action .
Future Directions
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10(19)13-7-6-11(21-13)8-9-17-15(20)16-18-12-4-2-3-5-14(12)22-16/h2-7H,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQONJPMUQFPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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